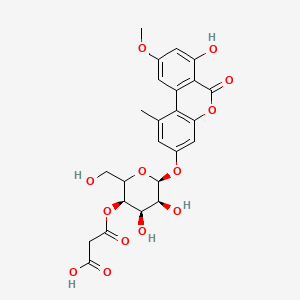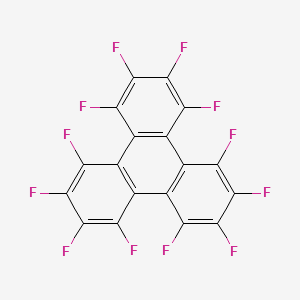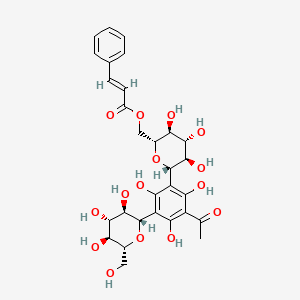![molecular formula C23H26ClN3O3S B13434871 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is a complex organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate, an impurity of Quetiapine, which is an anti-psychotic medication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid typically involves multiple stepsThe final steps involve the esterification with 2-chloroacetic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve large-scale chemical reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepine ring.
Reduction: Reduction reactions can occur at the piperazine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and chloroacetic acid moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties.
科学的研究の応用
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving receptor binding and signal transduction.
Medicine: As an intermediate in the synthesis of anti-psychotic drugs like Quetiapine.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a ligand for various receptors, modulating their activity and thereby influencing neural pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include dopamine and serotonin receptors .
類似化合物との比較
Similar Compounds
Quetiapine: An anti-psychotic medication that shares a similar chemical structure.
DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate: An impurity of Quetiapine.
Dibenzo[b,f][1,4]thiazepine Derivatives: Various derivatives used in medicinal chemistry.
Uniqueness
What sets 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid apart is its specific role as an intermediate in the synthesis of Quetiapine and its derivatives. Its unique chemical structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in both research and pharmaceutical applications .
特性
分子式 |
C23H26ClN3O3S |
|---|---|
分子量 |
460.0 g/mol |
IUPAC名 |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C23H26ClN3O3S/c24-17-22(28)30-16-15-29-14-13-26-9-11-27(12-10-26)23-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)25-23/h1-8H,9-17H2 |
InChIキー |
MSLZCKARRRAWSU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCOC(=O)CCl)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




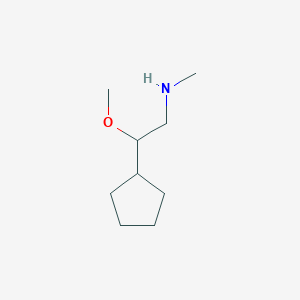
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
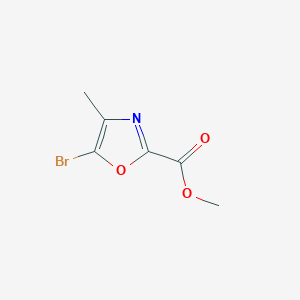
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
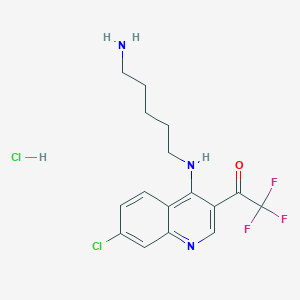

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

